5-chloro-4-ethynyl-2-fluoropyridine
Description
Properties
CAS No. |
1824168-47-9 |
|---|---|
Molecular Formula |
C7H3ClFN |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-ethynyl-2-fluoropyridine typically involves multi-step organic reactions. One common method starts with the halogenation of 2-fluoropyridine to introduce the chlorine atom at the 5-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The ethynyl group is then introduced via a Sonogashira coupling reaction, which involves the reaction of the halogenated pyridine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
On an industrial scale, the production of 5-chloro-4-ethynyl-2-fluoropyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-ethynyl-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols can replace the chlorine or fluorine atoms in the presence of a base.
Addition Reactions: Catalysts such as palladium or platinum are often used to facilitate addition reactions involving the ethynyl group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while addition reactions with halogens can produce dihalo derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-Chloro-4-ethynyl-2-fluoropyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be substituted with nucleophiles such as sodium methoxide or potassium tert-butoxide, allowing the formation of various substituted pyridines.
- Cross-Coupling Reactions : The ethynyl group is reactive in cross-coupling reactions like Suzuki-Miyaura coupling, facilitating the creation of carbon-carbon bonds with other aromatic or aliphatic groups.
- Oxidation and Reduction : The ethynyl moiety can be oxidized to yield carbonyl compounds or reduced to alkenes or alkanes, broadening its utility in synthetic pathways .
Pharmaceutical Applications
Potential Pharmacophore in Drug Discovery
The compound is being investigated for its potential role as a pharmacophore in drug discovery. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it attractive for developing new therapeutic agents. Research indicates that chlorinated compounds often exhibit enhanced biological activity, including antimicrobial properties .
Case Study: Antimicrobial Activity
In studies focused on chlorine-containing heterocycles, compounds similar to 5-chloro-4-ethynyl-2-fluoropyridine have shown promising results against various bacterial strains. For instance, derivatives have been synthesized that demonstrate significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus due to the electron-withdrawing effects of chlorine .
Material Science
Synthesis of Advanced Materials
In materials science, 5-chloro-4-ethynyl-2-fluoropyridine is utilized to create advanced materials with specific properties. Its unique chemical characteristics allow for the development of polymers and materials that exhibit improved thermal stability and electronic properties. This has implications for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism by which 5-chloro-4-ethynyl-2-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the halogen atoms can form halogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Effects
- Electron-Withdrawing Halogens: The chloro (Cl) and fluoro (F) substituents in 5-chloro-4-ethynyl-2-fluoropyridine deactivate the pyridine ring, directing electrophilic substitutions to the meta and para positions. This contrasts with amino-substituted analogs, where NH₂ activates the ring for electrophilic attack .
- Ethynyl Group : The sp-hybridized carbon in the ethynyl group creates a linear geometry, reducing steric hindrance and enabling conjugation with the aromatic ring. This enhances rigidity, which is advantageous in kinase inhibitor design (e.g., compounds in ) .
Research Findings and Case Studies
- Case Study 1 : A 2022 patent () highlights ethynylpyridine derivatives as covalent inhibitors in oncology, leveraging the ethynyl group for irreversible binding to cysteine residues. The chloro and fluoro substituents in 5-chloro-4-ethynyl-2-fluoropyridine may enhance target selectivity by modulating electron density .
- Case Study 2: In a 2015 study (), an ethynylpyridine compound demonstrated nanomolar inhibition of Bruton’s tyrosine kinase (BTK), attributed to the ethynyl group’s conformational restraint. The target compound’s halogen substituents likely contribute to similar potency .
Q & A
Q. Yield Optimization :
- Catalyst loading (1–5 mol% Pd) and ligand selection (e.g., PPh₃) improve coupling efficiency .
- Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity .
How can researchers characterize 5-chloro-4-ethynyl-2-fluoropyridine and confirm its regiochemistry?
Basic Research Question
Key Techniques :
- NMR Spectroscopy :
- X-Ray Crystallography : Resolves substituent positions and bond angles (e.g., C≡C bond length ~1.20 Å) .
- HRMS : Confirm molecular ion [M+H]⁺ matching theoretical mass (±1 ppm) .
What strategies mitigate competing reactivity during ethynyl group introduction?
Advanced Research Question
The ethynyl group’s nucleophilic nature can lead to side reactions with halogens (Cl, F). Methodological solutions:
Protection-Deprotection : Temporarily mask the ethynyl group with TMS (trimethylsilyl) before chlorination .
Sequential Synthesis : Prioritize ethynyl coupling after halogenation to avoid Pd catalyst poisoning by halides .
Solvent Selection : Use DMF or THF to stabilize intermediates and reduce electrophilic substitution at unintended positions .
Q. Data Contradiction Example :
- Conflicting yields (70–91%) in Sonogashira reactions may arise from trace moisture. Address via rigorous solvent drying (e.g., molecular sieves) .
How can computational modeling predict the compound’s reactivity or biological interactions?
Advanced Research Question
Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps predict electrophilic sites) .
- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; validate with SPR (surface plasmon resonance) binding assays .
- MD Simulations : Assess stability in aqueous environments (RMSD <2 Å over 100 ns) .
Case Study :
Fluorine’s electronegativity increases pyridine ring electron-deficiency, enhancing interactions with π-rich enzyme pockets .
How to resolve contradictions in reported stability or reactivity data?
Advanced Research Question
Approach :
Control Experiments : Replicate conditions from conflicting studies (e.g., pH, temperature) .
Accelerated Degradation Studies : Expose the compound to UV light or humidity (40°C/75% RH) and monitor via HPLC .
Collaborative Validation : Cross-check NMR assignments with independent labs .
Example :
Discrepancies in chlorine’s lability under basic conditions may stem from trace metal impurities. Use Chelex-treated solvents to eliminate metal interference .
What are the compound’s potential applications in medicinal chemistry?
Advanced Research Question
- Kinase Inhibition : The ethynyl group enables click chemistry for PROTAC (proteolysis-targeting chimera) development .
- Antimicrobial Studies : Screen against Gram-negative bacteria (e.g., E. coli) using MIC assays; compare with fluoropyridine analogs .
- PET Tracers : Radiolabel with ¹⁸F for imaging studies (requires replacing Cl with ¹⁸F via isotopic exchange) .
Table 1: Comparative Analysis of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, 0°C | 85 | |
| Ethynyl Coupling | Pd(PPh₃)₄, CuI, Et₃N, 80°C | 78 | |
| Chlorination | NCS, DCM, RT | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
